Orthotelluric acid

Description

Properties

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6TeO6, H6O6Te | |

| Record name | telluric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Telluric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064887 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Telluric(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7803-68-1 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telluric(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthotelluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE1KZR49WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Gutbier and Wegenknecht’s Classical Method

Gutbier and Wegenknecht pioneered a synthesis route using hydrogen peroxide (H₂O₂) as the oxidizing agent in a basic medium. In their 1904 protocol, tellurium dioxide is suspended in 30% potassium hydroxide (KOH) at 70°C, followed by incremental addition of 15% H₂O₂. The exothermic reaction generates oxygen gas and dissolves TeO₂, forming potassium tellurate (K₂TeO₄). Subsequent acidification with nitric acid (HNO₃) precipitates orthotelluric acid as large crystals. After three recrystallizations, purity reaches 99.9%, verified by hydrazine hydrochloride reduction.

The stoichiometry follows:

Key Parameters :

Modified Hydrogen Peroxide Oxidation

Later modifications adjusted reactant concentrations to enhance efficiency. For instance, substituting KOH with sodium hydroxide (NaOH) and increasing H₂O₂ to 30% reduced side reactions and improved crystallinity. This variant achieves comparable purity (99.9%) with fewer recrystallizations, minimizing tellurium(IV) impurities to <5%.

Potassium Permanganate-Mediated Oxidation

Mathers and colleagues developed an acidic oxidation method using potassium permanganate (KMnO₄). Tellurium dioxide reacts with KMnO₄ in sulfuric acid (H₂SO₄), yielding this compound and manganese sulfate:

Reaction Conditions :

While cost-effective, this method introduces Mn²⁺ and sulfate residues, necessitating ion-exchange purification. Post-treatment with barium hydroxide (Ba(OH)₂) precipitates sulfates, but residual Mn²⁺ limits applications in high-purity catalysis.

Chloric Acid Oxidation

Meyer and Franke’s chloric acid (HClO₃) method oxidizes metallic tellurium directly:

Advantages :

Limitations :

-

Explosive ClO₂ byproduct requires stringent safety measures.

-

Residual ClO₂ contamination necessitates extensive washing, increasing production time.

Comparative Analysis of Synthesis Methods

Purification and Crystallization Techniques

Recrystallization

This compound’s solubility in water (8.3 g/100 mL at 25°C) permits recrystallization from HNO₃ solutions. Cooling saturated solutions below 10°C yields the tetrahydrate (H₆TeO₆·4H₂O), which dehydrates at 100°C to anhydrous H₆TeO₆.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50W) remove metal ions (K⁺, Mn²⁺), enhancing purity to >99.5%.

Analytical Methods for Purity Assessment

Reductive Titration

Occlusion of Te(IV) is quantified via reduction with potassium bromide (KBr) in H₂SO₄, liberating bromine (Br₂):

The Br₂ is distilled into KI solution and titrated with Na₂S₂O₃, achieving ±0.2% accuracy.

Spectrophotometry

Ultraviolet absorption at 210 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) enables rapid quantification, with a detection limit of 0.1 ppm.

Thermal and Radiation Stability

This compound decomposes stepwise upon heating:

Gamma radiation (>7×10⁵ R/s) induces autoradiolysis, degrading H₆TeO₆ to TeO₂ within 30 days .

Chemical Reactions Analysis

Orthotelluric acid undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, although it is kinetically slow in its oxidations. For example, it can oxidize other substances in acidic conditions.

Reduction: This compound can be reduced to tellurium dioxide (TeO2) in the presence of reducing agents.

Common reagents used in these reactions include hydrogen peroxide, chromium trioxide, sodium peroxide, and hydrogen fluoride. Major products formed from these reactions include tellurium dioxide and various tellurium salts .

Scientific Research Applications

Chemical Properties and Structure

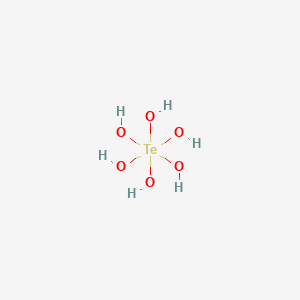

Orthotelluric acid is a weak oxyacid with a high solubility in water, which allows for the preparation of concentrated solutions. Its structure consists of a tellurium atom surrounded by hydroxyl groups, forming a hexahydroxytellurate ion. The compound exhibits high pKa values (pKa1 = 7.70 and pKa2 = 11.0), indicating its weak acidic nature compared to other oxyacids like sulfur and selenium .

Synthesis of Nanostructures

This compound serves as a precursor in the synthesis of tellurium-based nanostructures such as nanotubes and nanowires. For instance, researchers have utilized this compound in the reduction process to create tellurium nanotubes through controlled refluxing methods with hydrazine . These nanostructures are promising for applications in:

- Gas Sensing : Tellurium nanotubes exhibit high sensitivity as chemiresistive sensors for gases like nitrogen dioxide (NO) and mercury ions (Hg) due to their high surface area and electron affinity .

- Energy Storage : The unique morphology of tellurium nanotubes facilitates their use in energy storage devices, enhancing charge storage capacity .

Biochemical Applications

This compound has significant biochemical implications due to its strong oxidizing properties. It interacts with biological molecules, influencing various cellular processes:

- Oxidation-Reduction Reactions : The compound can oxidize thiol groups in proteins, leading to disulfide bond formation, which is crucial for protein stability and function .

- Cell Signaling : By altering the redox state of signaling molecules, this compound can impact gene expression and cellular responses to external stimuli .

Environmental Chemistry

The environmental applications of this compound include its role in understanding the behavior of tellurium species in aqueous systems. Studies have shown that it participates in equilibrium speciation, forming various tellurate species under different pH conditions . This knowledge is vital for assessing the environmental impact of tellurium compounds.

Case Study 1: Synthesis of Tellurium Nanostructures

In a study conducted by Xia et al., this compound was reduced by hydrazine to synthesize various tellurium nanostructures at different temperatures. The resulting structures exhibited distinct morphologies, such as needle-shaped nanowires and twisted nanotubes, which were characterized using transmission electron microscopy (TEM) . These materials demonstrated promising applications in gas sensing due to their high surface area.

Case Study 2: Biochemical Interactions

Research highlighted the role of this compound in biochemical reactions involving oxidative modifications of proteins. The oxidation of cysteine residues by this compound was shown to influence cell signaling pathways significantly, thereby affecting downstream biological processes .

Mechanism of Action

The mechanism of action of orthotelluric acid primarily involves its ability to donate protons and act as an oxidizing agent . It can react with various substances, including metals and organic compounds, by transferring oxygen atoms or hydroxyl groups. This reactivity is due to the presence of tellurium in its highest oxidation state, which makes it a potent oxidizing agent .

Comparison with Similar Compounds

Selenious Acid (H₂SeO₃)

- Structure and Acidity : Selenious acid is a diprotic acid (pKa₁ = 2.6, pKa₂ = 8.3) with a pyramidal structure. Unlike orthotelluric acid, it forms selenite (SeO₃²⁻) ions in solution .

- Reduction Behavior: Both acids are reduced by hydrazine (N₂H₄) to form elemental Se or Te nanoparticles. However, H₂SeO₃ reduces at room temperature, while H₆TeO₆ requires elevated temperatures (90–100°C) .

- Applications: H₂SeO₃ and H₆TeO₆ are co-reduced to synthesize Se/Te alloy nanowires. Te’s trigonal phase dominance facilitates heterojunction formation in nanomaterials .

Teflic Acid (HOTeF₅)

- Structure : A fluorinated derivative of this compound, with one hydroxyl group replaced by five fluorine atoms (C₄v symmetry). It retains octahedral geometry but exhibits stronger acidity due to electron-withdrawing F atoms .

- Reactivity : HOTeF₅ is a strong acid and a precursor to stable pentafluoroorthotellurate (OTeF₅⁻) anions. Unlike Te(OH)₆, it is sensitive to hydrolysis and requires inert handling .

Metatelluric Acid (H₂TeO₄)

Tellurium Trioxide (TeO₃)

- Synthesis : Produced by thermal decomposition of this compound above 300°C. Two polymorphs exist: α-TeO₃ (yellow-red, FeF₃-like structure) and β-TeO₃ (grey, rhombohedral) .

- Reactivity : α-TeO₃ is a potent oxidizer at high temperatures, reacting with alkalis to form tellurates (TeO₄²⁻). Unlike Te(OH)₆, it is insoluble in water .

Sulfuric Acid (H₂SO₄)

- Acidity and Structure : A strong diprotic acid (pKa₁ ≈ -3, pKa₂ ≈ 1.9) with tetrahedral SO₄²⁻ ions in solution. Contrastingly, Te(OH)₆ remains uncharged and octahedral .

- Applications: H₂SO₄ is widely used in industrial catalysis and electrolyte systems, whereas Te(OH)₆ specializes in nanomaterial synthesis .

Data Tables

Table 1: Structural and Acidic Properties

Research Findings and Key Differences

- Nanomaterial Synthesis: this compound is preferred over H₂SeO₃ for controlled Te nanostructure growth due to its slower reduction kinetics and compatibility with surfactants like SDBS .

- Acid Strength : Te(OH)₆ is significantly weaker than H₂SO₄ and H₂SeO₄, limiting its use in acid-catalyzed reactions but favoring its stability in neutral solutions .

- Thermal Stability : this compound’s decomposition pathway (Te(OH)₆ → H₂TeO₄ → TeO₃) contrasts with H₂SeO₃, which decomposes directly to SeO₂ and water .

Biological Activity

Orthotelluric acid (Te(OH)₆) is a lesser-known oxoacid of tellurium that has garnered interest due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical characteristics, synthesis methods, biological interactions, and potential applications.

Chemical Characteristics

This compound is characterized by its weakly acidic nature, with pKa values indicating that it remains mostly unprotonated in neutral to slightly alkaline conditions. The pKa values are approximately 7.70 for the first dissociation and 11.0 for the second . This stability in aqueous solutions allows for high concentrations to be maintained without significant deprotonation, which is crucial for its biological studies.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of Tellurium Compounds : A common method involves the reduction of tellurium dioxide (TeO₂) in aqueous solutions, often using reducing agents such as hydrazine .

- Hydrothermal Synthesis : This method allows for controlled growth of tellurium nanostructures by manipulating temperature and concentration of this compound in the reaction medium .

Toxicity and Absorption

Tellurium compounds, including this compound, exhibit a range of biological effects upon exposure. Studies have shown that tellurium can be absorbed through the skin and lungs, leading to systemic distribution in organs such as the liver and kidneys . Symptoms of exposure may include:

- Gastrointestinal Disturbances : Nausea, vomiting, and abdominal pain have been reported following ingestion of tellurium compounds.

- Dermatological Effects : Alopecia and skin discoloration were observed in animal studies after exposure to high concentrations .

Antimicrobial Properties

Recent research indicates that this compound possesses antimicrobial properties. For instance, it has been noted for its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents . The mechanisms behind these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various tellurium compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 1 mM, supporting its potential use as an antibacterial agent .

Case Study 2: Nanostructure Formation

Research has demonstrated that this compound can facilitate the formation of tellurium nanostructures with unique morphologies. These nanostructures showed enhanced properties that could be exploited in biomedical applications, such as drug delivery systems or biosensors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Concentration Tested (mM) | Outcome |

|---|---|---|---|

| Antimicrobial Efficacy | E. coli and S. aureus inhibition | 1 - 10 | Significant reduction in bacterial viability |

| Nanostructure Formation | Morphological control in synthesis | 0.7 - 40 | Formation of varying nanostructures |

| Toxicity Assessment | Gastrointestinal symptoms in animal models | High doses | Nausea, vomiting, weight loss observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.